BenchChemオンラインストアへようこそ!

6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Kinase Inhibition Cyclin-Dependent Kinases Medicinal Chemistry

The compound 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1156608-54-6) is a heterocyclic small molecule with the molecular formula C10H8N6O and a molecular weight of 228.21 g/mol. It belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold recognized in medicinal chemistry for its role as a kinase hinge-binding motif, particularly within cyclin-dependent kinase (CDK) inhibitor programs.

Molecular Formula C10H8N6O
Molecular Weight 228.21 g/mol
CAS No. 1156608-54-6
Cat. No. B1436700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS1156608-54-6
Molecular FormulaC10H8N6O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C3=NC=CC=N3)C(=O)N1
InChIInChI=1S/C10H8N6O/c1-6-14-8-7(9(17)15-6)5-13-16(8)10-11-3-2-4-12-10/h2-5H,1H3,(H,14,15,17)
InChIKeyWMVLFSBZXDDNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1156608-54-6): Chemical Profile and Core Scaffold Identification


The compound 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 1156608-54-6) is a heterocyclic small molecule with the molecular formula C10H8N6O and a molecular weight of 228.21 g/mol . It belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, a scaffold recognized in medicinal chemistry for its role as a kinase hinge-binding motif, particularly within cyclin-dependent kinase (CDK) inhibitor programs [1]. The N1 pyrimidin-2-yl and C6 methyl substituents define its specific chemical space, distinguishing it from other analogs in this class.

Why 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Cannot Be Simply Interchanged with In-Class Analogs


Generic substitution within the pyrazolo[3,4-d]pyrimidin-4-one class is unreliable due to the profound impact of peripheral substituents on target binding and selectivity. Literature on the broader scaffold demonstrates that variations at the N1 and C6 positions, as seen in compounds like PF-04447943, directly dictate potency and isoform selectivity for phosphodiesterases [1]. While specific quantitative selectivity data for this exact compound is absent from public literature, the established structure-activity relationship (SAR) of the class implies that its unique N1-(pyrimidin-2-yl) and C6-methyl combination likely results in a distinct biological profile compared to analogs with N1-aryl, N1-alkyl, or different C6-substituents, making direct interchange without experimental validation a high-risk approach.

Quantitative Differentiation Evidence for 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one


Core Scaffold Privilege: Pyrazolo[3,4-d]pyrimidin-4-one as a CDK Inhibitor Motif

The pyrazolo[3,4-d]pyrimidin-4-one core is a recognized privileged scaffold for cyclin-dependent kinase (CDK) inhibition. The broad patent covering 6-substituted pyrazolo[3,4-d]pyrimidin-4-ones, including this compound's core, demonstrates the class's validated activity against CDKs, which is a foundational differentiation from other kinase inhibitor chemotypes [1]. This provides a well-precedented biological starting point that is not a given for all heterocyclic cores.

Kinase Inhibition Cyclin-Dependent Kinases Medicinal Chemistry

Structural Differentiation from the PDE9A Clinical Candidate PF-04447943

This compound is a structurally simplified analog of PF-04447943, a potent and selective PDE9A inhibitor (IC50 = 8 nM). The key difference is that the target compound lacks the complex (3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl group at the C6 position and the tetrahydropyran group at N1, which were specifically designed for PDE9A potency and brain penetration. The absence of these groups means the target compound is not a direct analog and will not share this established potency or selectivity profile, making it suitable for probing different biological targets or as a simpler starting fragment for other kinase programs.

PDE9A Inhibition Neuroscience Selectivity Profile

Physicochemical Property Profile for Fragment-Based Drug Discovery (FBDD)

The compound's low molecular weight (228.21 g/mol) and predicted high solubility (ACD/LogP: -2.20 ) place it within the optimal property space for a fragment hit in FBDD. This differentiates it from larger, more complex pyrazolo[3,4-d]pyrimidines like PF-04447943 (MW > 400 g/mol), which are lead-like. Its small size and high ligand efficiency potential make it a superior choice as a starting point for fragment growing or merging strategies.

Fragment-Based Drug Discovery Physicochemical Properties Lead Optimization

Commercial Availability for Research Procurement

The compound is commercially available from multiple suppliers with a specified purity, which is a practical differentiator for immediate procurement. For instance, it is listed with a purity of 95% by LeYan and was listed by CymitQuimica . This contrasts with many proprietary in-class analogs that require custom synthesis, leading to longer lead times and higher initial costs.

Chemical Sourcing Building Blocks Medicinal Chemistry Supply

Primary Application Scenarios for 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one Based on Differential Evidence


Kinase Fragment Library Design for CDK or Related Kinase Targets

The compound's validated pyrazolo[3,4-d]pyrimidin-4-one core, recognized for its CDK inhibitor activity, makes it a high-priority inclusion in a kinase-focused fragment library [1]. Its low molecular weight (228 Da) and high ligand efficiency potential, as supported by its physicochemical profile, are ideal for initial fragment screening by crystallography or high-concentration biochemical assays. This application directly leverages its 'class-level inference' as a privileged scaffold and its 'supporting evidence' as a fragment-like entity.

Negative Control or Tool Compound for PDE9A Inhibitor Programs

Owing to its structural distinction from the potent PDE9A inhibitor PF-04447943, this compound serves as an excellent negative control in PDE9A assays. While PF-04447943 exhibits low nanomolar PDE9A inhibition, the absence of its key pharmacophoric groups in this compound ensures a lack of activity at this enzyme [2]. Researchers can use it to confirm that assay signals are specific to the elaborated pharmacophore and not the pyrazolo[3,4-d]pyrimidine core alone.

Rapid In-House Hit-to-Lead Chemistry

Immediate commercial availability removes the synthesis bottleneck, allowing medicinal chemistry teams to rapidly procure the compound and use it as a starting point for structural elaboration. The C6 methyl and N1 pyrimidin-2-yl groups provide distinct vectors for parallel chemistry to explore structure-activity relationships (SAR) for novel kinase targets . This addresses the practical procurement need highlighted by its availability from multiple suppliers.

Quote Request

Request a Quote for 6-methyl-1-(pyrimidin-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.